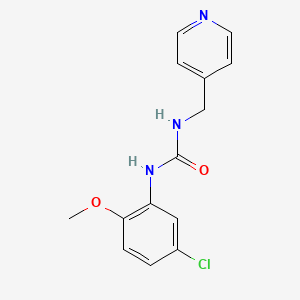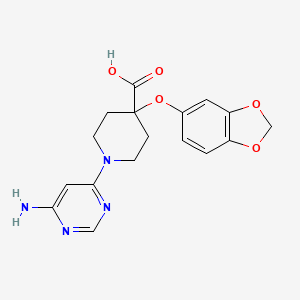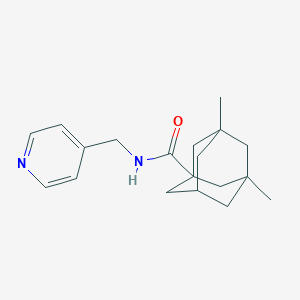
N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea, also known as CPI-455, is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. BET proteins are involved in the regulation of gene expression, and their inhibition has shown promise in the treatment of various diseases, including cancer and inflammation. In
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea targets BET proteins, which are involved in the regulation of gene expression. Specifically, N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and leading to the downregulation of target genes. This mechanism of action has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to have other biochemical and physiological effects. For example, N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to inhibit the growth of malaria parasites, making it a potential treatment for malaria. N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has also been shown to improve cognitive function in animal models, suggesting that it may have potential as a treatment for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea is its specificity for BET proteins, which reduces the risk of off-target effects. However, N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, the synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea is complex and low-yielding, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea. One area of interest is the development of more potent and selective BET inhibitors. Another area of interest is the use of N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Finally, further research is needed to better understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea involves several steps, starting with the reaction of 5-chloro-2-methoxyaniline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with pyridine-4-carboxaldehyde to form the corresponding Schiff base, which is subsequently reduced with sodium borohydride to yield N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea. The overall yield of this synthesis is approximately 25%.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-20-13-3-2-11(15)8-12(13)18-14(19)17-9-10-4-6-16-7-5-10/h2-8H,9H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIFNGOTPPGGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(dimethylamino)methyl]-1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-3-pyrrolidinol](/img/structure/B5309269.png)

![2-[2-(acetylamino)ethyl]-N-(4-phenoxyphenyl)-1-piperidinecarboxamide](/img/structure/B5309289.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5309291.png)
![1'-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5309297.png)
![methyl 4-[5-(3-ethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5309299.png)

![4-{2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5309319.png)
![N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5309332.png)
![2-methoxy-N-methyl-5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5309346.png)

![N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5309368.png)
![[2-(3,4-dimethoxyphenyl)ethyl][4-(dimethylamino)benzyl]amine hydrochloride](/img/structure/B5309376.png)
